molecular formula C12H8N2OS B5488643 2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole

2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole

Cat. No.: B5488643
M. Wt: 228.27 g/mol
InChI Key: ZYDSVVJOKWROPS-UHFFFAOYSA-N
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Description

2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of phenylhydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenyl-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-14-12(15-11)10-7-4-8-16-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDSVVJOKWROPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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